molecular formula C22H17ClN2O2S B11324078 7-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

7-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

Cat. No.: B11324078
M. Wt: 408.9 g/mol
InChI Key: WOGBKSMPKAUOAN-UHFFFAOYSA-N
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Description

7-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzoxepine core, a thiazole ring, and a chlorinated benzyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylbenzyl chloride with thioamides to form the thiazole ring . This intermediate is then reacted with a chlorinated benzoxepine derivative under controlled conditions to yield the final product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are typically employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide apart is its unique combination of a benzoxepine core with a thiazole ring and a chlorinated benzyl group

Properties

Molecular Formula

C22H17ClN2O2S

Molecular Weight

408.9 g/mol

IUPAC Name

7-chloro-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C22H17ClN2O2S/c1-14-2-4-15(5-3-14)10-19-13-24-22(28-19)25-21(26)16-8-9-27-20-7-6-18(23)12-17(20)11-16/h2-9,11-13H,10H2,1H3,(H,24,25,26)

InChI Key

WOGBKSMPKAUOAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=CC(=C4)Cl)OC=C3

Origin of Product

United States

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